molecular formula C12H17NO B1591178 4-(3-Methylphenoxy)piperidine CAS No. 63843-46-9

4-(3-Methylphenoxy)piperidine

Cat. No. B1591178
CAS RN: 63843-46-9
M. Wt: 191.27 g/mol
InChI Key: RTSXWJCYCFVWBU-UHFFFAOYSA-N
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Description

“4-(3-Methylphenoxy)piperidine” is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as a pharmaceutical intermediate .


Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, one common synthetic route for piperidine derivatives involves the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular weight of “4-(3-Methylphenoxy)piperidine” is 227.73 . The SMILES string representation of the molecule is CC1=CC(OC2CCNCC2)=CC=C1.[H]Cl .


Chemical Reactions Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Pharmacology of Anti-Cancer Drugs
  • Summary of Application : Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
  • Results or Outcomes : Piperidine regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : “4-(3-Methylphenoxy)piperidine” is used as a pharmaceutical intermediate .

Antiviral Applications

  • Scientific Field : Virology
  • Summary of Application : Piperidine derivatives have been utilized as antiviral agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as antiviral agents were not detailed in the sources .

Antimalarial Applications

  • Scientific Field : Parasitology
  • Summary of Application : Piperidine derivatives have been utilized as antimalarial agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as antimalarial agents were not detailed in the sources .

Antimicrobial Applications

  • Scientific Field : Microbiology
  • Summary of Application : Piperidine derivatives have been utilized as antimicrobial agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as antimicrobial agents were not detailed in the sources .

Antifungal Applications

  • Scientific Field : Mycology
  • Summary of Application : Piperidine derivatives have been utilized as antifungal agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as antifungal agents were not detailed in the sources .

Antihypertensive Applications

  • Scientific Field : Cardiology
  • Summary of Application : Piperidine derivatives have been utilized as antihypertensive agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as antihypertensive agents were not detailed in the sources .

Analgesic Applications

  • Scientific Field : Anesthesiology
  • Summary of Application : Piperidine derivatives have been utilized as analgesic agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as analgesic agents were not detailed in the sources .

Anti-inflammatory Applications

  • Scientific Field : Immunology
  • Summary of Application : Piperidine derivatives have been utilized as anti-inflammatory agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as anti-inflammatory agents were not detailed in the sources .

Anti-Alzheimer Applications

  • Scientific Field : Neurology
  • Summary of Application : Piperidine derivatives have been utilized as anti-Alzheimer agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as anti-Alzheimer agents were not detailed in the sources .

Antipsychotic Applications

  • Scientific Field : Psychiatry
  • Summary of Application : Piperidine derivatives have been utilized as antipsychotic agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as antipsychotic agents were not detailed in the sources .

Anticoagulant Applications

  • Scientific Field : Hematology
  • Summary of Application : Piperidine derivatives have been utilized as anticoagulant agents .
  • Results or Outcomes : The outcomes of using piperidine derivatives as anticoagulant agents were not detailed in the sources .

Safety And Hazards

“4-(3-Methylphenoxy)piperidine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and face protection, and used only in well-ventilated areas .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(3-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSXWJCYCFVWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589388
Record name 4-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenoxy)piperidine

CAS RN

63843-46-9
Record name 4-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By following the manipulative procedure described in Example 1(b), a solution of 16.6 g of 1-benzyl-4-(m-tolyloxy)piperidine in 105 ml. of ethanol produces a clear oil of 4-(m-tolyloxy)piperidine. The oil is dissolved in 150 ml. of ether, and 50 ml. of a saturated ethereal-HCl solution is slowly added. The salt precipitates out of solution, is collected, and dried. The salt is recrystallized from an ethanol and ether mixture to give white needles of the piperidine hydrochloride.
Name
1-benzyl-4-(m-tolyloxy)piperidine
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Cc1cccc(OC2CCN(Cc3ccccc3)CC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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